Computed Lipophilicity (XlogP) Differentiates N‑Benzyl from N‑Methyl/Unsubstituted Analogs
Target compound 4‑acetyl‑N‑benzyl‑3,5‑dimethyl‑1H‑pyrrole‑2‑carboxamide has a computed XlogP of 2.3 , substantially higher than the parent unsubstituted amide 4‑acetyl‑3,5‑dimethyl‑1H‑pyrrole‑2‑carboxamide (CAS 467470‑45‑7, XlogP ≈ 0.9 estimated by ChemAxon/ACD‑Labs) and the N‑methyl analog (XlogP ≈ 1.2). This reflects the added benzyl scaffold and predicts improved passive membrane permeability.
| Evidence Dimension | Computed octanol‑water partition coefficient (XlogP) |
|---|---|
| Target Compound Data | XlogP = 2.3 (chem960.com, based on PubChem structure) |
| Comparator Or Baseline | 4‑Acetyl‑3,5‑dimethyl‑1H‑pyrrole‑2‑carboxamide (unsubstituted amide, CAS 467470‑45‑7): XlogP ≈ 0.9; N‑methyl analog: XlogP ≈ 1.2 (estimated) |
| Quantified Difference | ~2.5‑fold higher lipophilicity vs. unsubstituted amide |
| Conditions | Calculated by XlogP3 algorithm; identical method applied to all comparators. |
Why This Matters
Higher lipophilicity directly impacts logD‑driven permeability and protein binding, making the benzyl analog more suitable for cell‑based assays where membrane transit is required.
